2-Cyclopentyl-2-methylmalonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12Cl2O2 |
|---|---|
Molecular Weight |
223.09 g/mol |
IUPAC Name |
2-cyclopentyl-2-methylpropanedioyl dichloride |
InChI |
InChI=1S/C9H12Cl2O2/c1-9(7(10)12,8(11)13)6-4-2-3-5-6/h6H,2-5H2,1H3 |
InChI Key |
LURRFHAWPUYGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1)(C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclopentyl 2 Methylmalonyl Chloride and Analogues
Strategies for the Preparation of α,α-Disubstituted Malonyl Chlorides
The creation of α,α-disubstituted malonyl chlorides is fundamentally a two-part process: first, the synthesis of the corresponding disubstituted malonic acid, and second, the conversion of the dicarboxylic acid to the diacyl chloride.
Precursor Synthesis via Malonic Acid Derivatives
The common and versatile strategy for synthesizing α,α-disubstituted malonic acids, the direct precursors to their corresponding malonyl chlorides, begins with a dialkyl malonate, such as diethyl malonate. This method leverages the acidity of the methylene (B1212753) protons located between the two ester groups. nih.gov
The general synthetic route involves a sequential double alkylation followed by hydrolysis:
First Alkylation: The dialkyl malonate is treated with a strong base, such as sodium ethoxide or sodium hydride, to form an enolate. This enolate then acts as a nucleophile, reacting with a primary alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to yield a mono-substituted malonic ester. nih.gov
Second Alkylation: The process is repeated with a second, different alkyl halide (e.g., cyclopentyl bromide). The remaining acidic proton on the α-carbon is removed by a base, and the resulting enolate reacts with the second electrophile. This step creates the α,α-disubstituted malonic ester.
Hydrolysis and Decarboxylation: The disubstituted diester is then subjected to hydrolysis, typically under basic conditions using potassium hydroxide (B78521) (saponification), followed by acidification. nih.govijret.org This process cleaves the ester groups to form the corresponding dicarboxylic acid, 2-cyclopentyl-2-methylmalonic acid. It is crucial to control the conditions to avoid decarboxylation, which can occur with malonic acids upon heating.
An alternative route to introduce diversity in the ester group involves the alkylation of Meldrum's acid, followed by reaction with an alcohol to open the ring and form a monoester monoacid. nih.gov
Table 1: Key Steps in Precursor Synthesis
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1. First Alkylation | Diethyl malonate, Sodium ethoxide, Methyl iodide | Diethyl 2-methylmalonate | Introduction of the first substituent. |
| 2. Second Alkylation | Diethyl 2-methylmalonate, Sodium ethoxide, Cyclopentyl bromide | Diethyl 2-cyclopentyl-2-methylmalonate | Introduction of the second substituent. |
| 3. Saponification | Diethyl 2-cyclopentyl-2-methylmalonate, Potassium hydroxide | Dipotassium 2-cyclopentyl-2-methylmalonate | Conversion of esters to carboxylate salts. |
| 4. Acidification | Dipotassium 2-cyclopentyl-2-methylmalonate, Hydrochloric acid | 2-Cyclopentyl-2-methylmalonic acid | Formation of the final dicarboxylic acid precursor. ijret.org |
Halogenation Protocols for Acid Chloride Formation
Once the disubstituted malonic acid is obtained, the next critical step is the conversion of both carboxylic acid functionalities into acid chlorides. Several halogenating agents are commonly employed for this transformation.
Thionyl Chloride (SOCl₂): This is a widely used reagent for converting carboxylic acids to acid chlorides. chemguide.co.uklibretexts.org The reaction with a dicarboxylic acid like 2-cyclopentyl-2-methylmalonic acid involves refluxing in neat thionyl chloride or in an inert solvent. ijret.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired malonyl chloride. ijret.orgchemguide.co.uk For malonic acid itself, thionyl chloride is the preferred reagent, as others like phosphorus pentachloride can cause decomposition to carbon suboxide. ijret.orgsciencemadness.org
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective, albeit milder and more selective, reagent for this conversion. commonorganicchemistry.comwikipedia.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) at room temperature. commonorganicchemistry.com A key advantage is that the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all volatile, facilitating easy removal. researchgate.net
Other Reagents: Phosphorus-based reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be used, though they are sometimes less preferred for malonic acid derivatives due to potential side reactions. chemguide.co.ukwikipedia.org
Specific Approaches for Sterically Hindered Malonyl Chlorides
The synthesis of 2-cyclopentyl-2-methylmalonyl chloride presents a challenge due to steric hindrance around the quaternary α-carbon. This congestion can impede the approach of the halogenating agent to the carbonyl group of the precursor acid.
To overcome this, specific reagents and conditions may be necessary. For instance, in peptide synthesis, highly hindered amino acids are often converted to their acid chlorides to facilitate amide bond formation. sigmaaldrich.com Reagents like 1-chloro-N,N,2-trimethyl-1-propenylamine, developed by Ghosez, allow for the conversion of carboxylic acids to their corresponding chlorides under neutral conditions, which can be beneficial for sensitive or sterically crowded substrates. sigmaaldrich.com The use of milder reagents like oxalyl chloride, often in combination with a catalyst, can also be more effective than harsher reagents like thionyl chloride for hindered systems, as it allows for lower reaction temperatures. wikipedia.orgresearchgate.net
Green Chemistry Principles in Malonyl Chloride Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact, improve safety, and increase efficiency.
Solvent-Free Reaction Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. The synthesis of malonyl chlorides can be adapted to solvent-free conditions, particularly during the chlorination step. ijret.orgslideshare.net
In a study comparing the synthesis of monoalkyl malonyl chlorides, the reaction of the corresponding malonic acid with thionyl chloride was performed both with and without a solvent (methylene chloride). ijret.org The results indicated significantly higher conversions for the solvent-free process. For example, the conversion of ethyl malonic acid to its acid chloride was 98.23% without solvent, compared to 84.39% with solvent. ijret.orgslideshare.net The absence of a solvent increases the concentration of reactants, which can enhance the reaction rate and lead to higher yields, while also eliminating the need for solvent handling, recovery, and disposal. ijret.org
Table 2: Comparison of Solvent vs. Solvent-Free Chlorination
| Substrate | Conversion with Solvent (Methylene Chloride) | Conversion without Solvent |
|---|---|---|
| Methyl Malonic Acid | 78.67% | 93.08% |
| Ethyl Malonic Acid | 84.39% | 98.23% |
Data sourced from a study on monoalkyl malonyl chloride synthesis. ijret.orgslideshare.net
Catalytic Enhancements in Acid Chloride Formation
The use of catalysts can significantly improve the efficiency and mildness of the halogenation reaction, aligning with green chemistry's goal of catalysis over stoichiometric reagents.
Dimethylformamide (DMF): A catalytic amount of N,N-dimethylformamide (DMF) is frequently used to accelerate the conversion of carboxylic acids to acid chlorides with both oxalyl chloride and thionyl chloride. commonorganicchemistry.comwikipedia.org With oxalyl chloride, DMF reacts to form the Vilsmeier reagent, an iminium species that is the active catalytic intermediate. wikipedia.org This catalytic cycle allows the reaction to proceed under milder conditions and at a faster rate. A similar catalytic effect is observed with thionyl chloride. google.com
Other Catalysts: Research into alternative catalysts for acid chloride formation is ongoing. For instance, phosgenation of carboxylic acids has been studied with a variety of catalysts. acs.org The use of polymer-supported catalysts, such as polymer-supported triphenylphosphine, has also been explored for converting carboxylic acids into various derivatives, which can simplify catalyst removal and recycling. researchgate.net
Stereochemical Control in the Synthesis of Substituted Malonyl Systemsresearchgate.netfrontiersin.orgacs.orgacs.org
The synthesis of chiral α,α-disubstituted malonyl derivatives, such as this compound, presents a significant challenge due to the difficulty in constructing the quaternary stereocenter. nih.govnih.gov The development of methodologies that afford high stereochemical control is crucial for accessing enantiomerically pure materials, which are vital in various fields, including pharmaceutical development. nih.govwikipedia.org Key strategies to achieve this control include the use of chiral auxiliaries, catalytic asymmetric synthesis, and enzymatic resolutions. acs.orgnih.govwikipedia.org
Chiral Auxiliary-Mediated Synthesis
One of the most reliable methods for introducing chirality at the α-position of a malonyl system is through the use of a chiral auxiliary. wikipedia.orgresearchgate.net This strategy involves temporarily attaching a chiral molecule to the malonic acid precursor. The inherent chirality of the auxiliary then directs the subsequent alkylation steps, leading to a diastereoselective synthesis. researchgate.net Evans' oxazolidinones and Oppolzer's camphorsultam are classic examples of auxiliaries that have been successfully employed in asymmetric alkylations to create stereogenic centers. nih.govwikipedia.orgresearchgate.net
The general process involves the acylation of the chiral auxiliary with a malonic acid monoester, followed by sequential deprotonation and alkylation. The steric hindrance provided by the auxiliary guides the incoming electrophile to a specific face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond. researchgate.net After the desired stereocenter is established, the auxiliary can be cleaved under mild conditions, often without racemization of the product, and can typically be recovered for reuse. wikipedia.org
| Auxiliary | Electrophile (R¹-X) | Electrophile (R²-X) | Diastereomeric Ratio (d.r.) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Methyl Iodide | Cyclopentyl Bromide | >95:5 | researchgate.net |
| (1R)-(+)-Camphor | Benzyl Bromide | Ethyl Iodide | 90:10 | nih.gov |
| (-)-8-Phenylmenthol | Allyl Bromide | Methyl Iodide | >98:2 | wikipedia.org |
Catalytic Asymmetric Alkylation
An alternative and more atom-economical approach is the use of chiral catalysts to induce enantioselectivity in the alkylation of prochiral malonic ester substrates. frontiersin.orghku.hk Phase-transfer catalysis (PTC) has emerged as a powerful tool in this context. Chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, can form a chiral ion pair with the malonate enolate, guiding the subsequent alkylation to occur enantioselectively. usm.edu
This method avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent protection/deprotection steps. frontiersin.org Research has demonstrated that various malonates can be alkylated with high enantiomeric excess (ee) under optimized conditions using a suitable chiral phase-transfer catalyst and base. frontiersin.org
| Substrate | Alkylating Agent | Chiral Catalyst | Enantiomeric Excess (ee) | Reference |
| Diethyl methylmalonate | Benzyl Bromide | N-benzylcinchonidinium chloride | 92% | usm.edu |
| Di-tert-butyl malonate | Allyl Bromide | O'Donnell Catalyst | 95% | frontiersin.org |
| Dibenzyl malonate | Cinnamyl Bromide | Maruoka Catalyst | 99% | nih.gov |
Enzymatic and Desymmetrization Strategies
Enzymatic methods offer a highly selective means of accessing chiral malonic acid derivatives. One prominent strategy is the desymmetrization of prochiral disubstituted malonic esters. hku.hkresearchgate.net Enzymes, such as pig liver esterase (PLE), can selectively hydrolyze one of the two enantiotopic ester groups in a symmetrically substituted malonate, yielding a chiral malonic acid monoester. usm.edu The success of this method depends on the enzyme's ability to differentiate between the two ester groups, which can be influenced by the nature of the substituents. researchgate.net
More recent advancements include the catalytic reductive desymmetrization of malonic esters using chiral metal complexes. hku.hkresearchgate.net For instance, a dinuclear zinc complex has been shown to selectively hydrosilylate one of the carbonyl groups of a disubstituted malonic ester to produce α-quaternary β-hydroxyesters with excellent enantiocontrol. hku.hk Similarly, enzyme-mediated asymmetric decarboxylation of disubstituted malonic acids can yield enantioenriched carboxylic acids. acs.org These biocatalytic and catalytic desymmetrization approaches provide direct access to valuable chiral building blocks from readily available achiral precursors. hku.hkresearchgate.net
Elucidation of Reactivity and Mechanistic Pathways of 2 Cyclopentyl 2 Methylmalonyl Chloride Derivatives
Enolate Chemistry and Decarboxylative Transformations
Derivatives of 2-cyclopentyl-2-methylmalonic acid, particularly its half-oxyesters, serve as potent precursors for enolates following decarboxylation. thieme-connect.com This strategy avoids the use of strong bases, enhancing the environmental compatibility of the transformations. chemistryviews.org These transient enolate intermediates are pivotal in forming new carbon-carbon bonds through various condensation and addition reactions.
Decarboxylative Claisen Condensations with Substituted Malonic Acid Half-Oxyesters
A significant transformation involving derivatives of 2-Cyclopentyl-2-methylmalonyl chloride is the decarboxylative Claisen condensation. This reaction utilizes substituted malonic acid half-oxyesters (SMAHOs), such as the 2-cyclopentyl-2-methyl derivative, as pronucleophiles. thieme-connect.comresearchgate.net The process typically involves the formation of a magnesium enolate, which then reacts with a variety of acyl donors. thieme-connect.com This methodology facilitates the synthesis of functionalized α,α-disubstituted β-keto esters with yields ranging from moderate to excellent (13–96%). thieme-connect.comthieme-connect.comrawdatalibrary.net
The versatility of this reaction is demonstrated by its compatibility with a wide array of acylating agents, including not only highly reactive acyl chlorides and acid anhydrides but also carboxylic acids. thieme-connect.comorganic-chemistry.org The use of carboxylic acids as acyl donors significantly broadens the synthetic utility of this transformation. organic-chemistry.org The reaction's success often relies on the use of an excess of a Grignard reagent, such as i-PrMgCl, to ensure efficient generation of the enolate. organic-chemistry.org Mechanistic studies suggest a pathway involving acylation followed by decarboxylation. organic-chemistry.org
Table 1: Examples of Decarboxylative Claisen Condensation with Various Acyl Donors
| Acyl Donor Type | Substrate Example | Product Type | Reported Yield Range (%) |
|---|---|---|---|
| Acyl Chloride | Benzoyl Chloride | α-substituted β-keto ester | Moderate to Excellent |
| Acid Anhydride | Acetic Anhydride | α-substituted β-keto ester | Moderate to Excellent |
| Carboxylic Acid | Benzoic Acid | α-substituted β-keto ester | 13 - 96 thieme-connect.comthieme-connect.comorganic-chemistry.org |
Decarboxylative Mannich Reactions Involving Malonic Acid Derivatives
The enolates generated from malonic acid derivatives are also key intermediates in decarboxylative Mannich reactions. acs.org A notable application involves the reaction between substituted malonic acids half-oxyesters (SMAHOs) and imines, catalyzed by the tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO). chemistryviews.orgacs.orgresearchgate.net This organocatalyzed approach provides a direct route to β²,³-aminoesters, often with the syn diastereomer being the major product. acs.orgresearchgate.net
The reaction proceeds under relatively simple and mild conditions and is compatible with a broad range of substrates. chemistryviews.orgresearchgate.net This method represents an eco-friendly pathway for forming C-C bonds, as it can circumvent the need for strong acids or bases. chemistryviews.org Researchers have also developed multicomponent protocols for this reaction to further enhance its environmental compatibility. acs.orgresearchgate.net The utility of this reaction has been extended to various imine substrates, including N-alkyl imines and trifluoromethylketimines, demonstrating its broad applicability in synthesizing complex amino acid derivatives. researchgate.netbeilstein-journals.org
Krapcho Decarboxylation Variants and α,α-Disubstituted Malonate Reactivity
The Krapcho decarboxylation is a well-established reaction particularly suited for esters bearing an electron-withdrawing group at the β-position, which includes α,α-disubstituted malonates derived from this compound. wikipedia.org This reaction typically involves heating the malonic ester in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with water and a salt, such as sodium chloride or lithium chloride. wikipedia.orgresearchgate.net
The mechanism for α,α-disubstituted esters proceeds via a nucleophilic SN2 attack of a halide ion (e.g., Cl⁻) on one of the ester's alkyl groups. wikipedia.org This step is followed by a decarboxylation event to generate a carbanion intermediate, which is subsequently protonated by water to yield the final monoester product. wikipedia.org
A key advantage of the Krapcho decarboxylation is its ability to selectively cleave one ester group under neutral conditions, leaving other functional groups like acetals and other esters intact. researchgate.net This chemoselectivity avoids the often harsh acidic or alkaline conditions required for traditional saponification-decarboxylation sequences. wikipedia.orgsemanticscholar.org Recent advancements have explored microwave-assisted aqueous conditions, which can accelerate the reaction and allow for lower temperatures. researchgate.net
Acylation and Condensation Reactions
The acyl chloride moiety in this compound is highly reactive, serving as a powerful electrophile in a variety of acylation and condensation reactions.
Reactions with Acyl Donors and Carboxylic Acids
As a highly reactive acyl chloride, this compound readily participates in nucleophilic acyl substitution reactions. pearson.com It can be synthesized from its corresponding carboxylic acid by treatment with reagents like thionyl chloride (SOCl₂). openstax.orglibretexts.org In this process, the carboxylic acid's hydroxyl group is converted into a superior leaving group (an acyl chlorosulfite), which is then displaced by a chloride ion. openstax.orglibretexts.org
Once formed, the acyl chloride reacts efficiently with a wide range of nucleophiles. Its reaction with carboxylic acids or carboxylate anions can lead to the formation of acid anhydrides. openstax.org These reactions are fundamental in organic synthesis for introducing the 2-cyclopentyl-2-methylmalonyl group into various molecular scaffolds.
Intermolecular and Intramolecular Trappings of Acylketenes
A significant aspect of the reactivity of compounds like this compound involves the formation of highly reactive acylketene intermediates. rsc.org These intermediates can be generated from acyl chloride precursors and exhibit a rich chemistry, particularly in cycloadditions and nucleophilic capture reactions. rsc.orgnih.gov
Acylketenes are susceptible to attack by various nucleophiles, including alcohols and amines, to yield β-keto acid derivatives. nih.gov They can also be trapped by carbon nucleophiles, such as enolates, to form 1,3-diones. nih.gov One of the most powerful applications of acylketene chemistry is in intramolecular trapping, where a pendant nucleophile within the same molecule captures the acylketene. rsc.org This strategy provides an effective pathway for the synthesis of medium-sized rings and macrocycles, often in high yields. nih.govnih.gov The intermolecular trapping of acylketenes is also a valuable tool for coupling different molecular fragments to rapidly construct complex structures. nih.gov
Cyclization Pathways and Heterocyclic Formation
The reactivity of this compound, a disubstituted malonyl dichloride, provides a versatile platform for the synthesis of complex heterocyclic structures. The two electrophilic acyl chloride groups can react with a variety of dinucleophiles to form new ring systems. The substitution at the central carbon atom with both a cyclopentyl and a methyl group introduces significant steric bulk, which plays a crucial role in the reaction pathways and product distribution.
Reactions with Oximes Leading to Nitrogen-Containing Heterocycles
The reaction of 2,2-disubstituted malonyl chlorides with oximes offers a pathway to nitrogen-containing heterocycles, although specific literature on this compound is not prevalent. Generally, the reaction is initiated by the nucleophilic attack of the oxime's hydroxyl group on one of the acyl chloride moieties. This forms an O-acyloxime intermediate.
The mechanism proceeds through the initial acylation of the oxime. The lone pair on the oxime nitrogen can then attack the second electrophilic carbonyl carbon. Subsequent cyclization and elimination of hydrogen chloride would lead to the formation of a six-membered heterocyclic ring. The nature of the final product can be influenced by reaction conditions and the structure of the oxime.
One plausible pathway involves the formation of a 1,2,4-oxadiazinone derivative. The initial O-acylation of the oxime is followed by an intramolecular nucleophilic attack of the oxime nitrogen onto the second acyl chloride group. However, rearrangements are possible. For instance, a Beckmann-type rearrangement of the O-acyloxime intermediate, facilitated by the loss of chloride, could lead to a different heterocyclic scaffold.
Given the lack of specific experimental data for this compound, a representative reaction with a simple oxime like acetaldoxime (B92144) can be proposed. The expected product would be a substituted dihydropyridinone or a related nitrogen-containing heterocycle, depending on the precise cyclization pathway favored.
Table 1: Proposed Reaction of this compound with Various Oximes
| Oxime Reactant | Proposed Heterocyclic Product | Plausible Yield Range (%) |
| Acetaldoxime | Substituted Dihydropyridinone | 45-60 |
| Cyclohexanone (B45756) Oxime | Spirocyclic Pyridone Derivative | 40-55 |
| Benzaldoxime | Phenyl-substituted Pyridone | 50-65 |
Note: The proposed products and yields are based on general principles of reactivity for substituted malonyl chlorides and have not been empirically verified for this compound.
Annulation Reactions with Cyclohexanone Derivatives
A key reaction of substituted malonyl chlorides is the Effenberger annulation, which allows for the construction of bicyclic systems. The reaction of this compound with a cyclohexanone derivative, typically in the form of its silyl (B83357) enol ether, is expected to yield a bicyclo[3.3.1]nonane-2,4,9-trione. This framework is a core structure in several natural products. nih.gov
The reaction mechanism commences with the nucleophilic attack of the cyclohexanone enolate on one of the acyl chloride groups of this compound. This is a C-acylation step that forms a 1,3-dicarbonyl intermediate. The subsequent step is an intramolecular acylation, where an enolate formed from the initial product attacks the remaining acyl chloride group. This cyclization step forms the second ring of the bicyclic system.
The reaction is typically promoted by a Lewis acid when using silyl enol ethers. The choice of the Lewis acid can sometimes influence the reaction pathway and the formation of alternative products. nih.gov The resulting bicyclo[3.3.1]nonane-trione possesses a sterically congested quaternary carbon at the bridgehead position, bearing both the cyclopentyl and methyl substituents.
Table 2: Annulation Reaction of this compound
| Reactant 1 | Reactant 2 | Expected Product |
| This compound | Cyclohexanone silyl enol ether | 1-Cyclopentyl-1-methylbicyclo[3.3.1]nonane-2,4,9-trione |
| This compound | 4-Methylcyclohexanone silyl enol ether | 1-Cyclopentyl-7-methyl-1-methylbicyclo[3.3.1]nonane-2,4,9-trione |
Impact of Steric Hindrance on Reaction Efficiency and Selectivity
The presence of both a cyclopentyl and a methyl group on the central carbon atom of this compound introduces significant steric hindrance. This steric bulk has a profound impact on the efficiency and selectivity of its reactions.
For the annulation reactions with cyclohexanone derivatives, steric hindrance plays a similarly critical role. The initial C-acylation of the cyclohexanone enolate is likely to be slower than with unsubstituted malonyl chloride. The bulky nature of the this compound may also influence the regioselectivity of the initial attack if an unsymmetrical cyclohexanone derivative is used.
Strategic Applications of 2 Cyclopentyl 2 Methylmalonyl Chloride in Complex Organic Synthesis
Building Blocks for Functionalized β-Ketoesters and β-Aminoesters
2-Cyclopentyl-2-methylmalonyl chloride is a potent acylating agent for the synthesis of highly substituted β-ketoesters and β-aminoesters. These compounds are pivotal intermediates in the synthesis of various heterocyclic systems and biologically active molecules. nih.govresearchgate.net The reaction typically proceeds via the acylation of an alcohol or an amine, followed by a decarboxylation step to yield the target molecule.
In the synthesis of β-ketoesters, the malonyl chloride reacts with an alcohol (R-OH) to form a malonic ester intermediate. Subsequent heating or treatment with a decarboxylating agent removes one of the ester groups as carbon dioxide, yielding a β-ketoester with a characteristic α,α-disubstituted pattern. This method provides a direct route to ketoesters that are otherwise challenging to synthesize. organic-chemistry.orgresearchgate.net
Similarly, the reaction with primary or secondary amines leads to the formation of β-aminoester derivatives. This transformation is crucial for creating building blocks used in peptide synthesis and for developing novel polymers. nih.gov The presence of the bulky cyclopentyl group alongside the methyl group provides significant steric hindrance, which can influence the reactivity and conformational preferences of the final products. nih.gov
| Reactant | Intermediate Type | Final Product | Key Feature |
|---|---|---|---|
| Alcohol (R-OH) | Malonic Ester Derivative | α-Cyclopentyl-α-methyl-β-ketoester | Quaternary carbon alpha to the ester |
| Amine (R-NH₂) | Malonic Amide Ester | α-Cyclopentyl-α-methyl-β-aminoester | Sterically hindered amino acid precursor |
Precursors in Natural Product Total Synthesis
The unique structural features of this compound make it a valuable precursor in the total synthesis of complex natural products, particularly those containing all-carbon quaternary stereocenters. nih.govnih.gov
The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. rsc.org this compound provides a pre-fabricated quaternary center that can be incorporated into a target molecule. The cyclopentyl and methyl groups create a defined steric environment that can direct the stereochemical outcome of subsequent reactions on adjacent atoms. By carefully choosing chiral reagents or auxiliaries, chemists can control the formation of new stereocenters relative to the fixed quaternary carbon, making it a powerful tool for asymmetric synthesis in the pursuit of complex targets like terpenes and steroids. organicchemistrydata.org
Polyketides are a large and diverse class of natural products assembled from simple carboxylic acid building blocks, known as extender units, by polyketide synthases (PKSs). nih.gov While common extender units include malonyl-CoA and methylmalonyl-CoA, the synthesis of non-natural polyketide scaffolds often requires synthetic analogs. This compound can function as a synthetic equivalent of a complex, non-natural extender unit. Its incorporation into a growing carbon chain via biomimetic synthetic strategies introduces a unique cyclopentyl-methyl gem-disubstituted motif. This allows for the creation of novel polyketide-like structures with potentially new biological activities that are not accessible through natural biosynthetic pathways. nih.gov
| Extender Unit Type | Incorporated Fragment | Resulting Structural Motif |
|---|---|---|
| Malonyl-CoA (Natural) | -CH₂-CO- | Linear acetate (B1210297) unit |
| Methylmalonyl-CoA (Natural) | -CH(CH₃)-CO- | Propionate unit with a single methyl branch |
| This compound (Synthetic) | -C(CH₃)(C₅H₉)-CO- | Gem-disubstituted unit with methyl and cyclopentyl groups |
Marine organisms are a rich source of structurally complex and biologically active natural products. mdpi.comnih.gov Many of these compounds feature intricate carbon skeletons and dense stereochemical arrangements. mdpi.comresearchgate.netmdpi-res.com The synthesis of these molecules often requires specialized building blocks to construct key fragments. This compound is an ideal starting material for synthesizing fragments containing a geminal cyclopentyl-methyl substitution pattern, a motif present in certain marine-derived terpenes and other metabolites. Its use can significantly shorten synthetic routes by providing a complex carbon framework in a single step, facilitating the assembly of these challenging and valuable molecules.
Synthesis of α,α-Disubstituted Amino Acid Derivatives
α,α-Disubstituted amino acids are non-proteinogenic amino acids that, when incorporated into peptides, act as potent conformational constraints. nih.gov They are of great interest in medicinal chemistry for their ability to induce stable secondary structures (e.g., helices or turns) and for their enhanced resistance to enzymatic degradation. nih.gov
This compound is an excellent precursor for the synthesis of α-cyclopentyl-α-methylglycine derivatives. Through a modified amidomalonate synthesis, one of the acyl chloride groups can be converted into an amide, while the other is transformed into a carboxylic acid. libretexts.org Subsequent Hofmann or Curtius rearrangement of the amide can then furnish the desired α-amino group. This route provides efficient access to a highly hindered amino acid that can be used to design novel peptides with controlled shapes and improved stability. rsc.orgmdpi.com
| Synthetic Strategy | Key Transformations | Product | Application |
|---|---|---|---|
| Amidomalonate-type Synthesis | 1. Amidation 2. Saponification 3. Curtius/Hofmann Rearrangement | α-Cyclopentyl-α-methylglycine | Conformationally restricted peptides |
Development of Novel Ring Systems and Spiro Compounds
The presence of a pre-formed quaternary carbon makes this compound an exceptional substrate for the synthesis of spirocyclic compounds. researchgate.net Spirocycles, which contain two rings connected by a single common atom, are rigid three-dimensional structures frequently found in natural products and are considered privileged scaffolds in drug discovery. beilstein-journals.orgmdpi.com
By reacting this compound with bifunctional nucleophiles such as 1,2-diols, 1,3-diols, or 1,2-diamines, novel heterocyclic ring systems can be constructed. The reaction forms a new ring that incorporates the quaternary carbon of the malonyl derivative. When the nucleophile is itself part of a cyclic system, the reaction leads directly to the formation of a spiro compound. For instance, reaction with cyclohexane-1,2-diol would generate a spiro system where a cyclopentane (B165970) ring and a newly formed dioxolane ring are joined at the central carbon. This strategy offers a direct and efficient entry into complex and sterically congested spiro architectures. nih.gov
Computational and Theoretical Investigations of Disubstituted Malonyl Systems
Theoretical and computational chemistry provides powerful tools for understanding the intricate details of chemical reactivity, offering insights that are often inaccessible through experimental methods alone. For disubstituted malonyl systems, such as 2-Cyclopentyl-2-methylmalonyl chloride, computational approaches are invaluable for elucidating reaction mechanisms, conformational preferences, and the origins of selectivity. These studies employ a range of methods from quantum mechanics (QM) and molecular mechanics (MM) to density functional theory (DFT) to model the behavior of these complex molecules.
Future Prospects and Emerging Research Directions
Development of Enantioselective Catalytic Methodologies for Malonyl Chloride Derivatives
The creation of chiral centers is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. For α,α-disubstituted malonyl derivatives, the development of enantioselective methods is a significant challenge.
Recent advancements have focused on the use of chiral catalysts to control the stereochemical outcome of reactions involving malonates and related compounds. For instance, chiral phase-transfer catalysts have been successfully employed in the enantioselective α-alkylation of α-substituted malonates, achieving high yields and excellent enantioselectivities (up to 98% ee). researchgate.net These methods provide access to chiral building blocks with a quaternary carbon center, a motif present in many biologically active molecules. researchgate.net
Another promising approach involves the use of chiral hydrogen-bond donors, such as chiral ureas, to catalyze enantioselective cyclization reactions. nih.gov These catalysts operate by stabilizing key transition states through a network of non-covalent interactions, thereby inducing high levels of enantiocontrol. nih.gov While these methods have been demonstrated on related systems, their extension to malonyl chlorides would represent a significant step forward. The development of catalysts that can effectively recognize and differentiate the two prochiral carbonyl groups of a molecule like 2-Cyclopentyl-2-methylmalonyl chloride would open up new avenues for the asymmetric synthesis of complex molecules.
Table 1: Examples of Enantioselective Catalytic Methods for Malonate Derivatives
| Catalyst Type | Reaction Type | Substrate Example | Enantioselectivity (ee) |
| Chiral Phase-Transfer Catalyst | α-Alkylation | 2,2-Diphenylethyl tert-butyl α-methylmalonates | Up to 98% |
| Chiral Urea Derivatives | Tail-to-Head Cyclization | Neryl chloride analogues | Up to 87% |
| Chiral Thioureas | Michael Addition | Dialkyl malonates to β-arylethenesulfonyl fluorides | Up to 92% |
This table is generated based on data from analogous reactions and does not represent direct results for this compound.
Exploration of Novel Reactivity Modes for Highly Substituted Malonyl Chlorides
The reactivity of malonyl chlorides is traditionally dominated by nucleophilic acyl substitution at the two carbonyl groups. However, emerging research is focused on uncovering and exploiting novel modes of reactivity, particularly with the aid of transition metal catalysis.
Transition metal catalysts have been shown to engage acid chlorides in a variety of transformations that go beyond simple acylation. For example, palladium catalysts can facilitate the addition of acid chlorides across unsaturated carbon-carbon bonds. nih.govnih.gov This type of reaction, if applied to a highly substituted malonyl chloride, could lead to the formation of complex carbocyclic or heterocyclic structures in a single step. The steric hindrance around the acyl chloride moieties in this compound could influence the course of these reactions, potentially leading to unique selectivity.
Furthermore, the reaction of malonyl chlorides with various nucleophiles can sometimes lead to unexpected products. For instance, the reaction of malonyl chloride with certain nitriles has been reported to yield piperidine (B6355638) derivatives rather than the expected products. researchgate.net A deeper understanding and systematic exploration of these alternative reaction pathways for highly substituted malonyl chlorides could unveil new synthetic strategies.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. researchgate.netnih.gov These features are particularly attractive for reactions involving highly reactive reagents like malonyl chlorides.
The integration of malonyl chloride chemistry with flow systems can enable precise control over reaction parameters such as temperature, pressure, and residence time. soci.org This level of control can minimize the formation of byproducts and allow for the safe handling of potentially hazardous intermediates. For example, the in-situ generation and immediate consumption of a reactive species derived from this compound could be readily achieved in a flow reactor.
Automated synthesis platforms, often coupled with flow chemistry, are revolutionizing chemical discovery and process development. researchgate.net These systems can rapidly screen a wide range of reaction conditions to identify optimal parameters for a given transformation. Applying automated high-throughput experimentation to the reactions of this compound would accelerate the discovery of its new applications and facilitate the optimization of synthetic routes to valuable target molecules.
Sustainable and Biocatalytic Approaches in Malonyl Chemistry
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For malonyl chloride chemistry, this translates to a focus on reducing waste, using less hazardous reagents, and employing catalytic rather than stoichiometric reagents.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for sustainable synthesis. tudelft.nl Enzymes operate under mild conditions (ambient temperature and pressure, often in water) and can exhibit exquisite chemo-, regio-, and stereoselectivity. tudelft.nlrsc.org While the direct use of enzymes with highly reactive acyl chlorides can be challenging, biocatalytic methods are being developed for the synthesis and transformation of malonic acid derivatives. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-cyclopentyl-2-methylmalonyl chloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via reaction of the corresponding malonic acid derivative with thionyl chloride (SOCl₂). Key steps include:
- Refluxing the acid with excess SOCl₂ under anhydrous conditions, often catalyzed by a drop of dimethylformamide (DMF) to accelerate the reaction .
- Purification via vacuum distillation or recrystallization to remove residual SOCl₂ and byproducts like HCl and SO₂ .
- Optimization involves monitoring reaction completion using TLC (hexane:ethyl acetate) or FT-IR to confirm carbonyl chloride formation (C=O stretch ~1800 cm⁻¹) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Dissolve the compound in deuterated chloroform (CDCl₃). Key peaks include cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and the malonyl chloride carbonyl (δ ~170 ppm) .
- FT-IR : Confirm the presence of acyl chloride groups (C=O stretch at ~1800 cm⁻¹) and absence of hydroxyl groups (no broad peak ~2500–3500 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₉H₁₂ClO₂ (exact mass calculated via ) .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer :
- Store under inert atmosphere (argon or nitrogen) in sealed, moisture-resistant containers at –20°C .
- Decomposition products (e.g., HCl, cyclopentane derivatives) can be monitored via gas chromatography (GC) with thermal conductivity detection .
- Avoid exposure to humidity; use anhydrous solvents (e.g., dried THF or DCM) during reactions .
Advanced Research Questions
Q. How can impurity profiling be systematically conducted for this compound, and what reference standards are applicable?
- Methodological Answer :
- Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Compare retention times against known impurities such as cyclopentylmandelic acid (CAS 427-49-6) or methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate (CAS 19833-96-6) .
- Quantify impurities via calibration curves using reference standards (e.g., EP-grade impurities listed in ).
Q. What kinetic strategies are effective for studying acylation reactions involving this compound, particularly in stereoselective synthesis?
- Methodological Answer :
- Conduct time-course studies using in situ FT-IR or HPLC to monitor reaction progress under varying temperatures (25–60°C) .
- Calculate activation energy (Eₐ) via Arrhenius plots. For stereoselective reactions, use chiral columns (e.g., Chiralpak IA) to resolve enantiomers and determine enantiomeric excess (ee) .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?
- Methodological Answer :
- Cross-validate using multiple techniques:
- 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations, especially for cyclopentyl group conformers .
- X-ray crystallography : Resolve structural ambiguities by growing single crystals in hexane/ethyl acetate mixtures .
- Compare data with computational models (DFT calculations for expected NMR shifts) .
Q. What mechanistic insights explain side reactions during nucleophilic acyl substitution, and how can they be suppressed?
- Methodological Answer :
- Common side reactions include hydrolysis (to malonic acid) or elimination (to cyclopentene derivatives). Mechanistic studies involve:
- Isotopic labeling : Use D₂O to trace hydrolysis pathways via GC-MS .
- Additive screening : Introduce scavengers (e.g., molecular sieves) to sequester water or stabilize intermediates .
Q. How does thermal or photolytic decomposition of this compound proceed, and what analytical methods detect degradation products?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor weight loss at 100–150°C to assess thermal stability .
- GC-MS : Identify volatile degradation products (e.g., cyclopentane derivatives, CO₂) after accelerated aging studies (40°C/75% RH for 4 weeks) .
- Titration : Quantify liberated HCl via potentiometric titration with standardized NaOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
